N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a compound that features a benzamide group attached to a thiophene ring through a hydroxy-oxoethyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, are known to interact with a variety of biological targets . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to inhibit kinases, enzymes that play a key role in cell signaling .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular changes .
Action Environment
It’s known that thiophene derivatives are stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the condensation of benzamide with a thiophene derivative under specific reaction conditions. For instance, the reaction between benzamide and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of N-[1-keto-2-oxo-2-(thiophen-2-yl)ethyl]benzamide.
Reduction: Formation of N-[1-hydroxy-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-hydroxy-2-oxo-2-(furan-2-yl)ethyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[1-hydroxy-2-oxo-2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-11(10-7-4-8-18-10)13(17)14-12(16)9-5-2-1-3-6-9/h1-8,13,17H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYIJBUZPEXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303104-26-9 |
Source
|
Record name | N-(1-HYDROXY-2-OXO-2-(2-THIENYL)ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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